Methyl 3-oxocyclopent-1-en-1-yl butanedioate
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Overview
Description
Methyl 3-oxocyclopent-1-en-1-yl butanedioate is a chemical compound with the molecular formula C10H12O5 It is known for its unique structure, which includes a cyclopentenone ring fused with a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxocyclopent-1-en-1-yl butanedioate typically involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then subjected to oxidation and esterification reactions to yield the final product. The key steps in the synthesis include:
Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form the Diels-Alder adduct.
Oxidation: The adduct is oxidized using reagents such as potassium permanganate or chromium trioxide.
Esterification: The oxidized product is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxocyclopent-1-en-1-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 3-oxocyclopent-1-en-1-yl butanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxocyclopent-1-en-1-yl butanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: A key intermediate in the synthesis of misoprostol.
Methyl (R,E)-3-(1-hydroxy-4-oxocyclopent-2-en-1-yl)-acrylate: An antibiotic compound isolated from Trichoderma atroviridae.
Uniqueness
Methyl 3-oxocyclopent-1-en-1-yl butanedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
596111-21-6 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-O-methyl 4-O-(3-oxocyclopenten-1-yl) butanedioate |
InChI |
InChI=1S/C10H12O5/c1-14-9(12)4-5-10(13)15-8-3-2-7(11)6-8/h6H,2-5H2,1H3 |
InChI Key |
WAHYCWJJKXASJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OC1=CC(=O)CC1 |
Origin of Product |
United States |
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